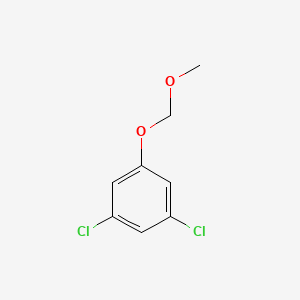

1,3-Dichloro-5-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIMFNTXRVACIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene

An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene

Executive Summary

Target Molecule: 1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) Core Application: This compound serves as a robustly protected phenol intermediate in medicinal chemistry and total synthesis. The methoxymethyl (MOM) ether moiety acts as an orthogonal protecting group, stable to basic conditions and nucleophiles (e.g., organolithiums), while serving as a Directed Metalation Group (DMG) to facilitate regioselective functionalization at the C-4 or C-2 positions via Directed ortho-Metalation (DoM).

Synthesis Strategy: The synthesis hinges on the O-alkylation of 3,5-dichlorophenol. Two primary routes are detailed in this guide:

-

Method A (Classical): Alkylation using chloromethyl methyl ether (MOM-Cl). High yield, high reliability, but requires handling a potent carcinogen.

-

Method B (Green/Modern): In situ generation of the electrophile using dimethoxymethane (DMM) and a Lewis acid. Avoids direct handling of MOM-Cl.

Retrosynthetic Analysis

The disconnection approach reveals 3,5-dichlorophenol as the logical precursor. The C–O bond formation relies on an SN2 displacement (Method A) or an oxocarbenium ion intermediate (Method B).

Caption: Retrosynthetic disconnection showing the convergence on 3,5-dichlorophenol.

Method A: Classical Synthesis (MOM-Cl)

Status: Gold Standard for Yield & Reliability. Critical Safety Note: MOM-Cl is an OSHA-regulated carcinogen. All operations must occur in a functioning fume hood.

Mechanism

The reaction proceeds via a standard Williamson ether synthesis mechanism. The base deprotonates the phenol to form a phenoxide anion, which attacks the highly electrophilic carbon of MOM-Cl.

Caption: SN2 mechanism for MOM protection using DIPEA as a base.

Experimental Protocol

Reagents:

-

3,5-Dichlorophenol (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 – 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3,5-dichlorophenol (e.g., 1.63 g, 10 mmol) in anhydrous DCM (50 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.5 mL, 20 mmol) dropwise via syringe. Stir for 15 minutes.

-

Addition: Add MOM-Cl (1.14 mL, 15 mmol) dropwise over 10 minutes. Caution: MOM-Cl is volatile and toxic.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor conversion by TLC (Hexanes/EtOAc 9:1).

-

Quench: Quench the reaction by adding saturated aqueous NH₄Cl (30 mL).

-

Workup: Separate the layers. Extract the aqueous layer with DCM (2 × 20 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Method B: Green Synthesis (Dimethoxymethane)

Status: Modern, Safer Alternative. Advantage: Avoids direct handling of MOM-Cl; uses cheap reagents.

Mechanism

This route utilizes an acid-catalyzed acetal exchange. The Lewis acid activates dimethoxymethane (DMM) to generate an oxocarbenium ion in situ, which is then intercepted by the phenol.

Experimental Protocol

Reagents:

-

3,5-Dichlorophenol (1.0 equiv)

-

Dimethoxymethane (DMM) (Excess, acts as solvent/reagent)

-

Phosphorus Pentoxide (P₂O₅) (1.0 – 1.5 equiv) ORp-Toluenesulfonic acid (TsOH) (0.1 equiv)

Step-by-Step Procedure:

-

Setup: Charge a flask with 3,5-dichlorophenol (10 mmol) and dimethoxymethane (30 mL).

-

Activation:

-

Option 1 (P₂O₅): Add P₂O₅ (1.4 g, 10 mmol) in portions at room temperature. The mixture may warm slightly.

-

Option 2 (TsOH): Add TsOH (190 mg, 1 mmol) and fit with a Soxhlet extractor containing 4Å molecular sieves (to remove methanol by-product and drive equilibrium).

-

-

Reaction: Stir vigorously at room temperature (P₂O₅ method) or reflux (TsOH method) for 3–6 hours.

-

Workup: Decant the liquid from the solid residues (if P₂O₅ used). Pour into saturated NaHCO₃ solution. Extract with Et₂O.

-

Purification: Similar to Method A.

Characterization & Data

Physical State: Colorless to pale yellow liquid (Note: MOM ethers of simple phenols are rarely crystalline unless the parent phenol is very high melting).

Spectroscopic Expectations: The product is symmetric, simplifying the NMR signals.

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.9–7.1 ppm (m, 3H) | Aromatic protons (C2, C4, C6) |

| δ 5.15 ppm (s, 2H) | O–CH₂ –O (Methylene bridge) | |

| δ 3.45 ppm (s, 3H) | O–CH₃ (Methoxy group) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158 ppm | C5 (Ipso C-O) |

| δ ~135 ppm | C1, C3 (C-Cl) | |

| δ ~123 ppm | C4, C6 | |

| δ ~115 ppm | C2 | |

| δ 94.5 ppm | O–C H₂–O | |

| δ 56.2 ppm | O–C H₃ |

Workflow Diagram

Caption: Operational workflow for the synthesis via Method A (MOM-Cl).

Safety & Handling

-

MOM-Cl (Chloromethyl methyl ether): A known human carcinogen. It can be contaminated with Bis(chloromethyl)ether (BCME), which is even more potent.

-

Control: Use only in a certified fume hood. Double-glove (Nitrile/Laminate).

-

Destruction: Quench all glassware and syringes with aqueous ammonia or ammonium hydroxide before removing from the hood. This converts residual alkyl halides into water-soluble ammonium salts.

-

-

3,5-Dichlorophenol: Toxic and corrosive. Causes skin burns.[1]

-

Waste Disposal: Segregate halogenated organic waste.

References

-

MOM Protection of Phenols (General Protocol): Organic Syntheses, Coll. Vol. 6, p. 101 (1988); Vol. 58, p. 122 (1978). Link

-

Green MOM Protection (DMM/P₂O₅): Gras, J.-L., Chang, Y.-Y. Guérin, A. "Lithium bromide-catalyzed protection of alcohols as methoxymethyl ethers." Synthesis, 1985(1), 74-75. Link

-

In-Situ MOM-Cl Generation (DMM/AcCl/ZnBr₂): Berliner, M. A., Belecki, K. "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other Alkyl Chloromethyl Ethers." Journal of Organic Chemistry, 2005, 70(23), 9618–9621. Link

-

Directed Ortho Metalation (Reviews): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

Sources

1,3-Dichloro-5-(methoxymethoxy)benzene: Chemical Properties, Reactivity, and Synthetic Utility

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS 1135991-68-2) is a highly versatile synthetic intermediate primarily utilized in complex pharmaceutical and agrochemical development. Structurally, it is the methoxymethyl (MOM) ether derivative of 3,5-dichlorophenol. The strategic installation of the MOM group serves a dual purpose: it effectively masks the phenolic hydroxyl group from unwanted side reactions during multi-step syntheses, and it functions as a powerful Directed Metalation Group (DMG)[1]. This whitepaper details the physicochemical properties, electronic profile, mechanistic reactivity, and validated experimental protocols for handling and functionalizing this compound.

Physicochemical Properties

The following table summarizes the core quantitative data for 1,3-dichloro-5-(methoxymethoxy)benzene to facilitate rapid reference during experimental design.

| Property | Value | Reference |

| CAS Number | 1135991-68-2 | |

| Molecular Formula | C8H8Cl2O2 | [2] |

| Molecular Weight | 207.05 g/mol | [2] |

| XLogP3 | 3.1 | [2] |

| Physical Form | Liquid | |

| Commercial Purity | ≥95% - 97% | |

| InChIKey | MHIMFNTXRVACIG-UHFFFAOYSA-N | [2] |

Structural and Electronic Profile

The reactivity of 1,3-dichloro-5-(methoxymethoxy)benzene is dictated by the synergistic electronic effects of its substituents:

-

Halogen Inductive Effects: The two chlorine atoms at the meta positions (C1 and C3) exert a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the aromatic ring. This inductive withdrawal acidifies the remaining aromatic protons, particularly the proton at C4, which is flanked by both a chlorine atom and the MOM group.

-

MOM Ether as a DMG: The methoxymethoxy group forms a stable acetal-type linkage[1]. Beyond simple steric protection, the lone pairs on the oxygen atoms of the MOM group strongly coordinate with Lewis acids and alkali metals (such as lithium). This coordination is the fundamental driver for regioselective functionalization via Directed Ortho-Metalation (DoM).

Chemical Reactivity & Mechanistic Pathways

Directed Ortho-Metalation (DoM)

The most valuable synthetic application of 1,3-dichloro-5-(methoxymethoxy)benzene is its participation in DoM. When treated with a strong alkyllithium base (e.g., sec-BuLi), the lithium cation coordinates to the oxygen atoms of the MOM group. This pre-equilibrium coordination directs the basic carbanion to deprotonate the adjacent ortho proton (C4 or C6). Because the C4 position is synergistically acidified by the adjacent chlorine atom, deprotonation is highly regioselective and rapid at cryogenic temperatures (-78 °C).

Caption: Directed ortho-metalation (DoM) pathway utilizing the MOM directing group.

Chemoselective Deprotection

The MOM ether is highly resistant to strong bases, nucleophiles, and reducing agents, allowing the protected phenol to endure harsh cross-coupling or lithiation conditions. However, it is highly labile under acidic conditions. Treatment with hydrochloric acid in methanol or Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) triggers the cleavage of the acetal linkage, releasing formaldehyde and methanol to regenerate the free 3,5-dichlorophenol[3].

Caption: Workflow for the protection and deprotection of 3,5-dichlorophenol using the MOM group.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical step to guide researchers in troubleshooting and optimization.

Protocol A: Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene (MOM Protection)

Objective: Mask the hydroxyl group of 3,5-dichlorophenol to prevent nucleophilic interference in subsequent organometallic steps.

-

Preparation: Dissolve 1.0 equivalent of 3,5-dichlorophenol in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Causality: Anhydrous conditions are required because the electrophile (MOM-Cl) readily hydrolyzes in the presence of moisture, which would drastically reduce the yield[4].

-

Base Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing premature cleavage of the newly formed MOM ether[1].

-

Electrophile Addition: Dropwise, add 1.5 equivalents of chloromethyl methyl ether (MOM-Cl). Safety Note: MOM-Cl is a potent alkylating agent and known carcinogen; this step must be performed in a well-ventilated fume hood[1].

-

Reaction & Validation: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating when the highly polar phenol spot completely disappears, replaced by a less polar ether spot[4].

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

Protocol B: Directed Ortho-Lithiation and Electrophilic Trapping

Objective: Regioselective functionalization at the C4 position.

-

Metalation: Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene in anhydrous THF and cool to -78 °C. Slowly add 1.1 equivalents of sec-BuLi. Causality: Cryogenic temperatures are critical to prevent the highly reactive aryllithium intermediate from undergoing unwanted benzyne formation or nucleophilic attack on the C-Cl bonds.

-

Trapping: After 1 hour of stirring at -78 °C, add an electrophile (e.g., anhydrous DMF for formylation or trimethyl borate for borylation).

-

Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before allowing it to warm to room temperature. Causality: Quenching at low temperatures ensures the kinetic product is preserved and prevents secondary reactions of the trapped intermediate.

Protocol C: Acidic Deprotection

Objective: Cleave the MOM group to reveal the functionalized phenol.

-

Cleavage: Dissolve the MOM-protected compound in a mixture of methanol and CH₂Cl₂. Add a catalytic amount of concentrated aqueous HCl (or TFA). Causality: The acid protonates the MOM oxygen, creating a highly reactive oxonium ion that is subsequently attacked by methanol, driving the equilibrium toward the free phenol[1].

-

Validation: Stir at room temperature or gentle reflux (40 °C) until TLC indicates complete consumption of the starting material.

Regulatory, Safety, and Environmental Handling

While the MOM-protected compound is less acutely toxic than its parent phenol, it must be handled as a hazardous chemical. The parent compound, 3,5-dichlorophenol, is highly toxic to aquatic life and is standardly used as a reference toxicant in respirometry tests, exhibiting an EC50 toxicity value between 2 and 25 mg/kg against nitrifying municipal activated sludge[5]. Consequently, all waste streams containing 1,3-dichloro-5-(methoxymethoxy)benzene must be strictly segregated and incinerated by licensed waste disposal contractors to prevent environmental contamination.

References

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. 1,3-Dichloro-5-(methoxymethoxy)benzene | C8H8Cl2O2 | CID 126989019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. leap.epa.ie [leap.epa.ie]

Definitive Technical Guide: 1,3-Dichloro-5-(methoxymethoxy)benzene

CAS Number: 1135991-68-2 Molecular Formula: C₈H₈Cl₂O₂ Molecular Weight: 207.05 g/mol IUPAC Name: 1,3-dichloro-5-(methoxymethoxy)benzene[1][2]

Part 1: Strategic Introduction & Chemical Identity[2]

1,3-Dichloro-5-(methoxymethoxy)benzene is a specialized intermediate in organic synthesis, serving as a masked equivalent of 3,5-dichlorophenol .[1][2] Its strategic value lies in the Methoxymethyl (MOM) protecting group, which serves a dual purpose:[3]

-

Protection: It renders the phenolic oxygen inert to strong bases and nucleophiles.[2][3]

-

Direction: The MOM moiety is a potent Directed Metalation Group (DMG) , enabling regioselective functionalization of the benzene ring via Directed Ortho Metalation (DoM).[2][3]

This compound is frequently utilized in the development of agrochemicals (herbicides), pharmaceutical pharmacophores (resorcinol-based inhibitors), and complex natural product total synthesis where the 1,3,5-substitution pattern is critical.[3]

Physicochemical Profile

| Property | Value | Note |

| Appearance | Colorless to pale yellow oil/low-melting solid | Tendency to crystallize upon standing at -20°C. |

| Boiling Point | ~118-120 °C (at 18 mmHg) | Estimate based on analogues; vacuum distillation recommended.[1][2][3][4][5] |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water; susceptible to hydrolysis in aqueous acid.[3] |

| Stability | Base-stable; Acid-labile | Stable to R-Li, LDA, NaH, and reduction conditions.[1][2] |

Part 2: Synthesis Protocols

Protocol A: The Classical MOM-Cl Method (High Yield)

Rationale: Uses Hunig’s base (DIPEA) to scavenge HCl without generating water, driving the reaction to completion rapidly.[1][3]

Reagents:

-

Chloromethyl methyl ether (MOM-Cl) [DANGER: Carcinogen] [1][2][3]

-

Dichloromethane (DCM), anhydrous[3]

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 3,5-dichlorophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (1.5 equiv) dropwise. The solution may darken slightly.

-

Protection: Add MOM-Cl (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Critical: Maintain temperature < 5 °C to prevent exotherms.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). Product R_f will be higher than starting phenol.[2][3]

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[3] Dry over Na₂SO₄.[2][3]

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: The Acetal Exchange Method (Green/Safety-Focused)

Rationale: Uses Dimethoxymethane (DMM) and a Lewis Acid, avoiding the direct handling of MOM-Cl.[1][2][3]

Reagents:

-

Dimethoxymethane (Methylal) - used as solvent and reagent[1][2][3]

-

Phosphorus Pentoxide (P₂O₅) or p-Toluenesulfonic acid (pTSA)[1][2][3]

Workflow:

-

Dissolve 3,5-dichlorophenol in Dimethoxymethane (10 equiv).

-

Add P₂O₅ (1.0 equiv) in portions at RT.

-

Stir vigorously for 12 hours. The mixture will become a slurry.[2][3]

-

Decant the liquid into saturated NaHCO₃ to neutralize.[2][3]

-

Extract with EtOAc, dry, and concentrate.

-

Note: Yields are typically 10-15% lower than Protocol A but safety is significantly higher.[1][2][3]

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold, highlighting its utility in Directed Ortho Metalation (DoM) and Cross-Coupling .

Figure 1: Synthesis of the title compound and its divergent utility as a lynchpin for DoM and Cross-Coupling chemistry.

Part 4: Advanced Reactivity & Applications

Regioselective Lithiation (DoM)

The MOM group is a stronger coordinator of Lithium than the chlorine atoms.[3] However, the position between the two chlorines (C2) is sterically crowded but inductively acidified.[3] The position between the MOM and Cl (C4/C6) is the kinetic site of deprotonation.[3]

-

Reagent: n-Butyllithium (n-BuLi) or LDA in THF at -78 °C.

-

Outcome: Lithiation occurs predominantly at the C4 position (ortho to both MOM and Cl).[2][3]

-

Application: Trapping with electrophiles (e.g., DMF, I₂, B(OMe)₃) yields tetra-substituted benzenes difficult to access via other means.[2][3]

Palladium-Catalyzed Cross-Coupling

The two chlorine atoms are handles for transition metal catalysis.[1][2][3]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form 3,5-diaryl phenols (after deprotection).[1][2][3]

-

Buchwald-Hartwig: Amination to form 3,5-diamino derivatives.[1][2][3]

-

Note: The MOM group prevents catalyst poisoning by the free phenol and increases solubility in organic solvents.[3]

Deprotection (The "Reveal")

To recover the phenol functionality:

-

Conditions: 6M HCl in THF/Water or Trifluoroacetic acid (TFA) in DCM.[2][3]

-

Mechanism: Acid-catalyzed hydrolysis of the acetal linkage.[1][2][3]

Part 5: Safety & Handling (E-E-A-T)[2][3]

Critical Hazard: MOM-Cl (Chloromethyl Methyl Ether) [1][2][3]

-

Carcinogenicity: MOM-Cl is an OSHA-regulated carcinogen.[1][2][3] It must be handled in a certified fume hood with double-gloving (Nitrile/Laminate).[1][2][3]

-

Neutralization: Quench excess MOM-Cl with aqueous ammonium hydroxide or ammonia in methanol to form the safer hexamethylenetetramine.[1][2][3]

Compound Specifics:

-

1,3-Dichloro-5-(methoxymethoxy)benzene is an irritant.[1][2][3] Avoid inhalation of dust/vapors.[2][3]

-

Store under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.[2][3]

References

-

PubChem. 1,3-Dichloro-5-(methoxymethoxy)benzene Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3][8][9] Wiley-Interscience.[1][2][3] (Standard reference for MOM protection/deprotection protocols).

-

Snieckus, V. Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2][3] Chemical Reviews, 1990.[3] (Foundational text on DoM chemistry utilizing groups like MOM).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1,3-Dichloro-5-(methoxymethoxy)benzene | C8H8Cl2O2 | CID 126989019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101693649B - Process for preparing 1.3.5-trimethoxybenzene - Google Patents [patents.google.com]

- 5. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]

- 6. 3,5-Dichlorophenol 97 591-35-5 [sigmaaldrich.com]

- 7. 3,5-Dichlorophenol | 591-35-5 [chemicalbook.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. MOM Ethers [organic-chemistry.org]

Structural Analysis and Synthetic Utility of 1,3-Dichloro-5-(methoxymethoxy)benzene

[1]

Executive Summary: The Molecule at a Glance

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) serves as a specialized aromatic building block.[1] Its value lies in the orthogonal reactivity of its substituents: two meta-positioned chlorine atoms providing inductive activation and a methoxymethoxy (MOM) group acting as a robust Directed Metalation Group (DMG).[1]

This molecule is not merely a protected phenol; it is a "switchable" scaffold where the MOM group overrides the natural acidity of the proton between the chlorines, directing lithiation to the sterically accessible C4/C6 positions.

| Property | Data |

| IUPAC Name | 1,3-dichloro-5-(methoxymethoxy)benzene |

| Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Symmetry Point Group | |

| Key Functionality | MOM Ether (Acid-labile protecting group / Strong DMG) |

| Primary Application | Regioselective synthesis of polysubstituted resorcinols |

Structural Architecture & Spectroscopic Profile

Electronic Environment

The benzene ring is electron-deficient due to the inductive withdrawal (-I effect) of the two chlorine atoms.[1] However, the MOM group donates electron density via resonance (+M effect), creating a unique "push-pull" system.

-

C2 Position (Between Cls): Highly acidic (

lowered by two flanking Cl atoms) but sterically shielded.[1] -

C4/C6 Positions: Activated by the MOM group for coordination-driven lithiation (Complex Induced Proximity Effect - CIPE).

Predicted NMR Signature

Researchers should expect the following characteristic signals in

Synthesis Protocol

The synthesis is a standard Williamson etherification protecting the 3,5-dichlorophenol precursor. The use of MOM-Cl requires strict anhydrous conditions and safety precautions due to its carcinogenicity.[1]

Reagents & Conditions

-

Precursor: 3,5-Dichlorophenol.[1]

-

Reagent: Chloromethyl methyl ether (MOM-Cl).[1]

-

Base:

-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).[1] -

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

-

Temperature: 0°C

RT.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried flask with 3,5-dichlorophenol (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen.

-

Deprotonation: Cool to 0°C. Add DIPEA (1.5 equiv) dropwise. Stir for 15 minutes.

-

Protection: Add MOM-Cl (1.2 equiv) dropwise via syringe.[1] Caution: MOM-Cl is a carcinogen; use in a fume hood.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

-

Workup: Quench with saturated

. Extract with DCM.[1] Wash organics with water and brine.[1] Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is typically a colorless oil or low-melting solid.[1]

Figure 1: Synthetic workflow for the protection of 3,5-dichlorophenol.

Functional Reactivity: Directed Ortho Metalation (DoM)

This is the critical "Expert" application of the molecule. The MOM group is a Strong DMG (Directed Metalation Group), while the Chlorine atoms are Weak DMGs (inductive only).

The Regioselectivity Battle

When treated with organolithiums (e.g.,

-

Site A (C2 - Between Cls): Theoretically the most acidic proton due to the inductive effect of two chlorines.[1] However, it lacks a strong coordination site for Lithium.

-

Site B (C4/C6 - Ortho to MOM): Less acidic than C2, but strongly activated by the coordination of the Lithium atom to the MOM oxygens (CIPE - Complex Induced Proximity Effect).[1]

Outcome: In the presence of the MOM group, Site B (C4/C6) is the dominant reactive site. The coordination effect of the MOM ether overrides the acidity of the inter-halogen position.

Experimental Protocol for Regioselective Lithiation

-

Solvent: Anhydrous THF (promotes coordination).[1]

-

Base:

-Butyllithium (1.1 equiv) at -78°C. -

Trapping: Add electrophile (

) at -78°C, then warm to RT. -

Result: Formation of 1,3-dichloro-4-substituted-5-(methoxymethoxy)benzene.

Note: If lithiation at C2 is absolutely required, one must use a weaker directing group (e.g., Methyl ether) or use a hindered base (LDA) that favors thermodynamic acidity over kinetic coordination, though mixtures are common.

Figure 2: Mechanistic pathway for Directed Ortho Metalation (DoM), favoring the C4 position.

Deprotection Strategies

The MOM group is acid-labile.[1][4] Deprotection restores the phenol, yielding 3,5-dichloro-4-substituted-phenols (if lithiation was performed).[1]

References

-

Winkle, M. R., & Ronald, R. C. (1982).[5] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. Journal of Organic Chemistry, 47(11), 2101–2108. Link[1]

-

Snieckus, V. (1990).[1] Directed ortho metalation.[1][2][3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link[1]

-

BLDpharm. (2024).[1] Product Analysis: 1,3-Dichloro-5-(methoxymethoxy)benzene. Link

-

PubChem. (2025).[1][6] Compound Summary: 1,3-Dichloro-5-(methoxymethoxy)benzene.[1] National Library of Medicine.[1] Link[1]

Sources

- 1. 1,3-Dichloro-5-(methoxymethoxy)benzene | C8H8Cl2O2 | CID 126989019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 1,3-Dichloro-5-(methoxymethoxy)benzene

Synthesis, Characterization, and Utility in Directed Ortho Metalation

Executive Summary

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) is a specialized protected phenolic intermediate used primarily in the regioselective functionalization of halogenated arenes. By masking the phenol as a methoxymethyl (MOM) ether, the molecule gains stability against oxidation and, more critically, acquires a potent Directed Metalation Group (DMG). This guide details the physicochemical properties, validated synthesis protocols, and the mechanistic causality of its application in Directed Ortho Metalation (DoM), a cornerstone technique for accessing polysubstituted aromatic scaffolds in drug discovery.

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is the first step in stoichiometric calculations for lithiation and cross-coupling reactions.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 1,3-Dichloro-5-(methoxymethoxy)benzene | |

| Molecular Formula | C₈H₈Cl₂O₂ | |

| Molecular Weight (Average) | 207.05 g/mol | Based on standard atomic weights.[1] |

| Monoisotopic Mass | 205.9901 Da | Critical for High-Res MS (HRMS). |

| Physical State | Colorless to pale yellow oil/solid | Low melting point solid depending on purity. |

| Solubility | DCM, THF, Et₂O, Toluene | Insoluble in water. |

| LogP | ~3.1 | Lipophilic; suitable for organic extraction. |

Molecular Weight Calculation Breakdown

To ensure analytical rigor, the molecular weight is derived from the sum of standard atomic weights (IUPAC):

-

Carbon (8 × 12.011): 96.088

-

Hydrogen (8 × 1.008): 8.064

-

Chlorine (2 × 35.45): 70.900

-

Oxygen (2 × 15.999): 31.998

Synthetic Pathway: MOM Protection

The synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene involves the O-alkylation of 3,5-dichlorophenol. The choice of the Methoxymethyl (MOM) group is strategic: it is stable to basic conditions (lithiation) but easily removed with mild acid.

3.1 Reaction Mechanism

The reaction proceeds via an S_N2 mechanism where the phenoxide anion attacks the highly electrophilic chloromethyl methyl ether (MOMCl).

Figure 1: Synthetic pathway for MOM protection of 3,5-dichlorophenol.

3.2 Validated Experimental Protocol

Safety Warning: MOMCl is a known carcinogen. All operations must be performed in a fume hood. An alternative method using Dimethoxymethane (DMM) and P₂O₅ can be used to generate the electrophile in situ to avoid handling MOMCl directly.

Method A: Standard MOMCl Alkylation

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (N₂).

-

Deprotonation: Dissolve 3,5-dichlorophenol (10.0 mmol) in anhydrous DMF (20 mL). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 12.0 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases.

-

Why: NaH ensures complete irreversible deprotonation, maximizing yield.

-

-

Alkylation: Add Chloromethyl methyl ether (MOMCl, 11.0 mmol) dropwise via syringe at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x).[3] Wash organics with water and brine to remove DMF. Dry over MgSO₄.[4]

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Advanced Application: Directed Ortho Metalation (DoM)

The scientific value of 1,3-dichloro-5-(methoxymethoxy)benzene lies in its reactivity profile. The MOM group acts as a strong Directed Metalation Group (DMG), while the chlorine atoms provide inductive acidification of the ring protons.

4.1 Regioselectivity Logic

-

MOM Effect: The ether oxygen coordinates Lithium (Li⁺), directing the base to the ortho position.[4]

-

Chlorine Effect: The Cl atoms at positions 3 and 5 inductively withdraw electrons, increasing the acidity of the protons at positions 2, 4, and 6.

-

The "Sweet Spot": Positions 2 and 6 are ortho to the MOM group AND ortho to a Chlorine atom. This creates a synergistic activation, making these sites the exclusive point of lithiation.

Figure 2: Mechanism of Directed Ortho Metalation (DoM) showing regioselective lithiation at C2.

4.2 DoM Protocol (Representative)

-

Reagent: 1,3-Dichloro-5-(methoxymethoxy)benzene (1.0 equiv).

-

Solvent: Anhydrous THF (favors coordination).

-

Base: n-Butyllithium (n-BuLi, 1.1 equiv) or s-BuLi.

-

Conditions: -78°C under Argon. Stir for 1 hour to form the lithiated species.

-

Quench: Add electrophile (e.g., DMF for aldehyde, I₂ for iodide) at -78°C.

-

Result: Access to 2-substituted-1,3-dichloro-5-(methoxymethoxy)benzenes, which are difficult to synthesize via standard Electrophilic Aromatic Substitution.

Analytical Validation (QC Criteria)

To certify the material for use in sensitive organometallic steps, it must meet the following criteria:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.15 (s, 2H, O-CH ₂-O) – Diagnostic MOM peak.

-

δ 3.45 (s, 3H, OCH ₃) – Diagnostic MOM peak.

-

δ ~6.9-7.1 (m, 3H, Ar-H) – Aromatic pattern consistent with 1,3,5-substitution.

-

-

Water Content (Karl Fischer): < 0.05%. Critical: Water destroys organolithium reagents.

-

Purity (HPLC): > 98.0% (Area %).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 126989019, 1,3-Dichloro-5-(methoxymethoxy)benzene. Retrieved from [Link]

-

Snieckus, V. (1990). Directed Ortho Metalation.[4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]

-

Winkle, M. R., & Ronald, R. C. (1982).[5] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM protection protocols).

Sources

1,3-dichloro-5-(methoxymethoxy)benzene safety data sheet (SDS)

Topic: 1,3-dichloro-5-(methoxymethoxy)benzene Technical Guide & Safety Profile Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Whitepaper (incorporating SDS elements)

A Strategic Intermediate for Regioselective Arene Functionalization

Executive Summary

1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2) is a specialized aryl ether intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and natural products. Its value lies in the methoxymethoxy (MOM) group, which serves a dual purpose: it acts as a robust protecting group for the phenol moiety and as a potent Directed Metalation Group (DMG) .

This guide synthesizes critical safety data (SDS) with advanced application protocols, specifically focusing on its utility in Directed Ortho Metalation (DoM) strategies where it enables precise C4/C6 functionalization of the 3,5-dichloroarene core.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1,3-Dichloro-5-(methoxymethoxy)benzene |

| Synonyms | 3,5-Dichloro-1-(methoxymethoxy)benzene; MOM-protected 3,5-dichlorophenol |

| CAS Number | 1135991-68-2 |

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Structure | Benzene ring substituted with Cl at 1,3 and OMOM at 5 |

| Physical State | Colorless to pale yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Stable to base and mild oxidizers; Hydrolyzes in aqueous acid (pH < 4) |

Hazard Identification & Safety Assessment (SDS Core)

Note: While specific toxicological data for this CAS is limited, the following assessment is derived from the precursor (3,5-dichlorophenol) and the reactive MOM functionality, adhering to the "Worst Case" safety principle.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing mist/vapors.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Critical Hazard: Acidic Hydrolysis

Danger: Upon contact with strong acids (e.g., HCl, TFA), the MOM ether cleaves to release Formaldehyde (HCHO) and 3,5-Dichlorophenol .

-

Formaldehyde: Known human carcinogen and sensitizer.

-

3,5-Dichlorophenol: Severe irritant and toxic by ingestion.

-

Control: Always perform deprotection steps in a fume hood. Quench acidic waste streams with base (e.g., NaOH) before disposal to neutralize phenol and polymerize formaldehyde.

Synthesis & Experimental Protocols

Synthesis via MOM-Protection

The standard synthesis involves the reaction of 3,5-dichlorophenol with chloromethyl methyl ether (MOMCl). Note: MOMCl is a regulated carcinogen. The protocol below recommends in situ generation or strict handling procedures.

Protocol: MOM Protection of 3,5-Dichlorophenol

-

Setup: Flame-dried round-bottom flask, N₂ atmosphere.

-

Reagents:

-

3,5-Dichlorophenol (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

MOMCl (1.2 equiv) [HANDLE IN HOOD - CARCINOGEN]

-

Solvent: Anhydrous DCM (0.2 M concentration)

-

-

Procedure:

-

Dissolve phenol and DIPEA in DCM at 0°C.

-

Add MOMCl dropwise via syringe to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1) will show consumption of the phenol (lower R_f) and appearance of the ether (higher R_f).

-

-

Workup:

-

Quench with saturated NaHCO₃.

-

Extract with DCM. Wash organic layer with water and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).

-

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis and the critical safety decision node regarding MOMCl handling.

Caption: Synthesis decision tree comparing standard MOMCl route vs. alternative methods, highlighting safety critical points.

Advanced Application: Directed Ortho Metalation (DoM)

This compound is not merely a protected phenol; it is a scaffold for regioselective lithiation .

Mechanistic Insight

-

Directing Groups: The molecule contains two types of Directing Metalation Groups (DMGs):

-

OMOM (Strong): Coordinates Li⁺ strongly, directing lithiation ortho to itself.

-

Cl (Weak/Moderate): Inductively acidifies ortho protons but coordinates Li⁺ weakly.

-

-

Regioselectivity:

-

Site A (C2 - Between Cl/Cl): Highly acidic due to two inductive Cl atoms, but sterically hindered.

-

Site B (C4/C6 - Between Cl/OMOM): Activated by both the coordination of OMOM and the induction of Cl.

-

Outcome: Kinetic lithiation (n-BuLi/THF, -78°C) typically favors C4/C6 due to the superior coordination of the MOM group, allowing for the introduction of electrophiles to create 1,2,3,5-tetrasubstituted benzenes.

-

Protocol: Regioselective Lithiation

-

Reagents: 1,3-dichloro-5-(MOM)benzene (1.0 equiv), n-BuLi (1.1 equiv), Electrophile (E⁺) (1.2 equiv).

-

Conditions: Anhydrous THF, -78°C.

-

Step-by-Step:

-

Cool solution of substrate in THF to -78°C.

-

Add n-BuLi dropwise. The solution may turn yellow/orange (lithiated species).

-

Stir for 1 hour at -78°C to ensure metalation.

-

Add Electrophile (e.g., MeI, CHO, B(OiPr)₃).

-

Warm to RT slowly.

-

-

Validation: NMR will show loss of symmetry if substitution occurs at C4.

Visualization: DoM Regioselectivity

Caption: Regioselectivity map showing the dominance of MOM-directed lithiation (C4) over C2 metalation.

References

-

PubChem. 1,3-Dichloro-5-(methoxymethoxy)benzene (CID 126989019).[3] National Library of Medicine. [Link]

-

Snieckus, V. Directed Ortho Metalation.[4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933. [Link]

-

Organic Chemistry Portal. MOM Ethers (Methoxymethyl Ethers).[7][Link]

Sources

- 1. ICSC 0440 - 3,5-DICHLOROPHENOL [inchem.org]

- 2. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1,3-Dichloro-5-(methoxymethoxy)benzene | C8H8Cl2O2 | CID 126989019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. scribd.com [scribd.com]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Strategic Sourcing and Application of 1,3-Dichloro-5-(methoxymethoxy)benzene in Pharmaceutical Synthesis

Executive Summary

In advanced pharmaceutical synthesis and agrochemical development, the precise functionalization of electron-deficient aromatic rings is a recurring challenge. 1,3-Dichloro-5-(methoxymethoxy)benzene (CAS: 1135991-68-2)[1] serves as a critical building block in these pipelines. As the methoxymethyl (MOM) ether derivative of 3,5-dichlorophenol, it provides a robust, base-stable intermediate that enables complex downstream modifications—most notably Directed ortho-Metalation (DoM) and transition-metal-catalyzed cross-coupling. This whitepaper details the mechanistic rationale for its use, commercial procurement strategies, and self-validating protocols for both its synthesis and application.

Chemical Identity & Mechanistic Rationale

Before integrating a building block into a synthetic route, its physicochemical properties must be well understood.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,3-dichloro-5-(methoxymethoxy)benzene | PubChem [2] |

| CAS Number | 1135991-68-2 | Sigma-Aldrich [1] |

| Molecular Formula | C8H8Cl2O2 | PubChem [2] |

| Molecular Weight | 207.05 g/mol | PubChem [2] |

| XLogP3 | 3.1 | PubChem [2] |

| Physical State | Liquid | Sigma-Aldrich [3] |

The Causality of the MOM Protecting Group

Why convert 3,5-dichlorophenol to its MOM ether? Unprotected 3,5-dichlorophenol contains a highly acidic phenolic proton. If subjected to strong organometallic bases (e.g., n-BuLi) or Grignard reagents, the proton will rapidly quench the reagent, requiring excess equivalents and generating an insoluble, unreactive phenoxide salt.

The MOM group provides a dual-purpose solution:

-

Protection: It masks the acidic proton, remaining entirely stable to strong bases and nucleophiles, yet it can be cleanly cleaved under mild aqueous acidic conditions.

-

Directed Metalation Group (DMG): The ethereal oxygen atoms in the MOM group coordinate with lithium ions. This pre-coordination drastically lowers the activation energy for the deprotonation of the adjacent ortho C-H bonds, enabling highly regioselective functionalization of the aromatic ring.

Commercial Supply Chain & Procurement Analytics

Relying on a single supplier introduces unacceptable risk into drug development timelines. 1,3-Dichloro-5-(methoxymethoxy)benzene is commercially available through several specialized chemical vendors.

Table 2: Commercial Supplier Landscape

| Supplier | Catalog / Ref No. | Stated Purity | Notes |

|---|---|---|---|

| Sigma-Aldrich | AOBH94551288 | 97% | Global distribution; full analytical COA available [1]. |

| CymitQuimica | 54-OR71019 | ≥97% | Reliable European distribution network [4]. |

| ChemicalBook | N/A | ≥95% | Suitable for bulk/scale-up sourcing [5]. |

| SciSupplies | N/A | 98% | High-purity specialized batches [6]. |

Fig 1. Decision matrix for procurement vs. in-house synthesis and QC workflow.

Self-Validating Protocol: In-House Synthesis

When commercial lead times are prohibitive, the compound must be synthesized in-house.

Protocol 1: MOM Protection of 3,5-Dichlorophenol

-

Causality of Reagent Choice: We utilize N,N-Diisopropylethylamine (DIPEA) as the base rather than Sodium Hydride (NaH). NaH generates a highly reactive sodium phenoxide that is prone to over-alkylation and side reactions in the presence of trace moisture. DIPEA acts as a mild, non-nucleophilic acid scavenger. Dichloromethane (DCM) is selected as the solvent for its excellent solubility profile and inertness.

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with 3,5-dichlorophenol (1.0 eq) and anhydrous DCM (0.5 M) under an argon atmosphere.

-

Add DIPEA (1.5 eq) dropwise at 0 °C.

-

Slowly add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) via a syringe. (Caution: MOM-Cl is a potent alkylating agent and suspected carcinogen; perform strictly in a well-ventilated fume hood).

-

Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Checkpoints:

-

TLC Checkpoint: Run the crude mixture in 10% EtOAc/Hexanes. Validation is achieved upon the disappearance of the starting material (Rf ~0.3) and the appearance of a less polar product spot (Rf ~0.7).

-

NMR Checkpoint: ¹H NMR (CDCl₃) must show the complete disappearance of the broad phenolic -OH peak (~5.5–9.0 ppm). Success is definitively validated by the appearance of the MOM ether signature: a sharp singlet at ~5.15 ppm (-OCH₂O-, 2H) and a singlet at ~3.45 ppm (-OCH₃, 3H).

Application Workflow: Directed Ortho-Metalation (DoM)

The primary application of this compound is regioselective functionalization.

Fig 2. Mechanistic pathway of Directed ortho-Metalation using the MOM group.

Protocol 2: Regioselective Ortho-Lithiation and Electrophilic Trapping

-

Causality of Reagent Choice: The addition of TMEDA (Tetramethylethylenediamine) is non-negotiable. n-BuLi exists as unreactive hexamers in non-polar solvents; TMEDA breaks these aggregates into highly reactive monomers. The reaction temperature must be strictly maintained at -78 °C to prevent the formation of benzyne intermediates or unwanted halogen-metal exchange at the chloride positions.

Step-by-Step Methodology:

-

Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF (0.2 M) under argon.

-

Cool the system to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

-

Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask. Stir for 1 hour at -78 °C to ensure complete lithiation.

-

Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 eq) dropwise.

-

Stir for 30 minutes at -78 °C, then slowly allow the reaction to warm to room temperature.

-

Quench with H₂O and extract with EtOAc (3x).

Self-Validating Checkpoints:

-

Visual Checkpoint: The formation of the aryl lithium intermediate is typically accompanied by a distinct color shift (often deep yellow to orange).

-

GC-MS Aliquot Validation: Before adding the main electrophile, extract a 0.1 mL aliquot and quench it with D₂O. GC-MS analysis of this aliquot must show >95% deuterium incorporation at the ortho position (m/z shift from 206 to 207). If deuterium incorporation is low, lithiation is incomplete, and the reaction time or base equivalents must be adjusted before proceeding.

References

-

Title: 1,3-Dichloro-5-(methoxymethoxy)benzene | CID 126989019 Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. CAS 1135991-68-2 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-Dichloro-5-(methoxymethoxy)benzene | C8H8Cl2O2 | CID 126989019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-5-(methoxymethoxy)benzene | 1135991-68-2 [sigmaaldrich.com]

- 4. CAS: 1135991-68-2 | CymitQuimica [cymitquimica.com]

- 5. 1135991-68-2 CAS|1,3-二氯-5-(甲氧基甲氧基)苯|生产厂家|价格信息 [m.chemicalbook.com]

- 6. SciSupplies [scisupplies.eu]

literature review on 1,3-dichloro-5-(methoxymethoxy)benzene

An In-Depth Technical Guide to

A Versatile Scaffold for Regioselective Aromatic Functionalization

Part 1: Executive Summary & Chemical Profile

(CAS: 1135991-68-2 ) is a specialized aromatic intermediate primarily utilized in advanced organic synthesis and medicinal chemistry. It serves as a robustly protected form of 3,5-dichlorophenol, designed to withstand strong basic conditions (e.g., lithiation, Grignard formation) while directing further functionalization to specific sites on the benzene ring.

Its value lies in the Methoxymethyl (MOM) ether moiety. Unlike simple methyl ethers, the MOM group acts as a powerful Directed Ortho Metalation (DoM) group, coordinating with lithium bases to facilitate regioselective substitution that is otherwise difficult to achieve on the electron-deficient dichloro-arene core.

Chemical Specifications

| Property | Data |

| IUPAC Name | 1,3-dichloro-5-(methoxymethoxy)benzene |

| CAS Registry | 1135991-68-2 |

| Molecular Formula | C₈H₈Cl₂O₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | White to off-white crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene; Insoluble in Water |

| Stability | Stable to bases, nucleophiles, and reducing agents.[1] Acid-labile. |

Part 2: Synthesis & Preparation

The Strategic Choice of MOM Protection

The synthesis of 1,3-dichloro-5-(methoxymethoxy)benzene is not merely about masking the phenol. The choice of the MOM group is strategic:

-

Base Resistance: It survives

-BuLi and LDA treatments used in subsequent steps. -

Coordination: The additional oxygen in the MOM chain (

) provides a "chelation handle" for lithium, enhancing the rate and regioselectivity of metalation.

Standard Operating Procedure (SOP): Preparation from 3,5-Dichlorophenol

Safety Critical Warning: The reagent Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a functioning fume hood with double-gloving and specific waste protocols. In situ generation or commercial solutions in toluene are recommended to minimize exposure.

Reagents:

-

Substrate: 3,5-Dichlorophenol (1.0 eq)

-

Reagent: MOM-Cl (1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) or NaH (1.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Solubilization: Dissolve 3,5-dichlorophenol in anhydrous DCM. Cool to 0°C.[2]

-

Deprotonation: Add DIPEA slowly via syringe. Stir for 15 minutes.

-

Protection: Add MOM-Cl dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[3] Wash combined organics with water and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel; Hexane/EtOAc gradient).

Part 3: Core Reactivity – Directed Ortho Metalation (DoM)

This is the primary utility of the compound. The interplay between the MOM group and the Chlorine atoms dictates the site of new bond formation.

Mechanistic Insight: The Battle for Regioselectivity

When treated with a strong base (e.g.,

-

Position 2 (C2): Located between two Chlorine atoms.

-

Driver:Inductive Acidification. The two electron-withdrawing Cl atoms make the C2 proton significantly more acidic (

reduction).

-

-

Position 4/6 (C4): Located between a Chlorine and the MOM group.

-

Driver:Coordination (CIPE). The Lithium cation coordinates to the MOM oxygens, bringing the base into proximity with the C4 proton (Complex Induced Proximity Effect).

-

Expert Consensus: In 3,5-dichloro-substituted systems, C2 lithiation often dominates due to the sheer acidity, unless a bulky base (like LDA) or specific solvent conditions are used to favor the coordination-driven C4 pathway. However, the MOM group is a stronger director than a simple methoxy, often allowing access to the C4 position under controlled conditions.

Visualization: Lithiation Pathways

Caption: Divergent lithiation pathways dictated by the interplay of inductive effects (Cl) and coordination (MOM).

Self-Validating Protocol: Regioselectivity Check

Before committing valuable electrophiles, validate the lithiation site:

-

Cool solution of substrate in THF to -78°C.

-

Add

-BuLi (1.1 eq). Stir for 1 hour. -

Quench an aliquot with D₂O .

-

Run ¹H NMR :

-

Loss of Signal at ~6.8-7.0 ppm (Triplet): Indicates C4 lithiation.

-

Loss of Signal at ~6.7 ppm (Doublet): Indicates C2 lithiation (less likely to be a doublet if C2 is symmetric, but integration will drop from 1H to 0H).

-

Part 4: Applications & Deprotection

Synthesis of Resorcinol Scaffolds

This compound is a precursor to substituted resorcinols (1,3-benzenediols). After functionalizing the ring (e.g., adding an aldehyde or alkyl group), the MOM group can be removed to reveal the phenol, and the chlorides can be hydrolyzed or coupled.

Deprotection Protocol (MOM Removal)

The MOM group is acid-labile.

-

Reagent: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM.

-

Conditions: Stir at RT for 1–3 hours.

-

Outcome: Quantitative conversion back to the phenol (or substituted phenol).

Data Summary Table

| Parameter | Value / Condition | Note |

| Lithiation Temp | -78°C | Essential to prevent benzyne formation or scrambling. |

| Preferred Solvent | THF | Promotes coordination (DoM). |

| Quench Time | < 10 mins | Lithiated species can be unstable. |

| MOM Stability | pH 12–14 | Stable to aqueous workup. |

| MOM Lability | pH < 1 | Cleaves rapidly with strong acid. |

References

-

MOM Protection Methodology

- Protective Groups in Organic Synthesis, T.W. Greene & P.G.M. Wuts. Wiley-Interscience.

-

Directed Ortho Metalation (DoM)

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879-933. Link

-

- Schlosser, M., et al. "Site Selective Lithiation of 3,5-Dichlorophenol Derivatives." Eur. J. Org. Chem.

-

Safety Data (MOM-Cl)

Sources

Methodological & Application

Application Note: Advanced Synthetic Workflows Utilizing 1,3-Dichloro-5-(methoxymethoxy)benzene

Executive Summary

In modern organic synthesis and drug development, the precise functionalization of highly substituted aromatic rings is a critical bottleneck. 1,3-Dichloro-5-(methoxymethoxy)benzene (MOM-protected 3,5-dichlorophenol) emerges as a highly versatile building block that elegantly solves this problem[1]. By masking the acidic phenolic proton with a methoxymethyl (MOM) ether, chemists unlock the ability to perform strong-base-mediated transformations—most notably Directed Ortho Metalation (DoM)—while preserving the aryl chlorides for subsequent transition-metal-catalyzed cross-couplings[2]. This application note provides authoritative, self-validating protocols for the synthesis, functionalization, and deprotection of this essential scaffold.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of the starting materials and the protected intermediate is essential for reaction monitoring and purification[1],[3].

| Property | Value |

| IUPAC Name | 1,3-dichloro-5-(methoxymethoxy)benzene |

| CAS Number | 1135991-68-2 |

| Molecular Formula | C8H8Cl2O2 |

| Molecular Weight | 207.05 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| Precursor | 3,5-Dichlorophenol (CAS: 591-35-5) |

Mechanistic Insights: The Power of MOM-Directed Ortho Metalation

Expertise & Experience in Reaction Design

The selection of the MOM group over other protecting groups (e.g., benzyl or methyl ethers) is highly intentional. The MOM ether serves a dual purpose:

-

Orthogonal Protection : It is completely stable to strong bases (e.g., n-BuLi, LDA) and nucleophiles, yet easily cleaved under mild acidic conditions[2].

-

Directed Metalation Group (DMG) : The oxygen atoms in the MOM group act as potent coordinating sites for lithium ions. When treated with n-Butyllithium (n-BuLi), the lithium coordinates to the MOM acetal oxygens, bringing the basic butyl anion into immediate proximity to the ortho-protons (C4/C6).

Causality of Regioselectivity : In 1,3-dichloro-5-(methoxymethoxy)benzene, the protons at C4 and C6 are flanked by the strongly directing MOM group and the electron-withdrawing chlorine atom. Deprotonation occurs regioselectively at C4 rather than C2 (which is flanked by two chlorines) because the thermodynamic coordinating power of the MOM group far exceeds the inductive acidification provided by the halogens. Furthermore, maintaining the reaction at -78 °C prevents unwanted lithium-halogen exchange at the aryl chloride sites, ensuring a kinetically controlled DoM pathway.

Strategic Synthetic Pathways

The following diagram illustrates the logical flow from the raw phenol to a highly functionalized target molecule, demonstrating the orthogonal nature of the reactive sites.

Figure 1: Synthetic workflow from 3,5-dichlorophenol to functionalized target molecules.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 1,3-Dichloro-5-(methoxymethoxy)benzene (Protection)

Objective: Mask the acidic phenol to prevent quenching of organolithium reagents.

Reagents:

-

3,5-Dichlorophenol (1.0 eq)[3]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Chloromethyl methyl ether (MOMCl) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Charge a flame-dried, argon-purged flask with 3,5-dichlorophenol (10.0 g, 61.3 mmol) and anhydrous DCM (150 mL)[4].

-

Cool the solution to 0 °C using an ice-water bath.

-

Add DIPEA (16.0 mL, 92.0 mmol) dropwise over 5 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the phenol without alkylating itself.

-

Add MOMCl (5.6 mL, 73.6 mmol) dropwise via syringe. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours[4].

-

Quench the reaction with saturated aqueous NaHCO3 (100 mL), extract with DCM (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Validation & Quality Control:

-

TLC Monitoring: Run a TLC plate in 10% EtOAc/Hexanes. The starting phenol (Rf ~0.3) will stain heavily with KMnO4. The successful MOM-protected product (Rf ~0.7) is UV-active but resists KMnO4 staining.

-

1H-NMR Check: Look for the appearance of a sharp singlet at ~5.2 ppm (O-CH2-O) and ~3.4 ppm (O-CH3), confirming MOM incorporation.

Protocol B: Regioselective Directed Ortho Metalation (DoM) and Borylation

Objective: Functionalize the C4 position utilizing the MOM group's directing capability.

Reagents:

-

1,3-Dichloro-5-(methoxymethoxy)benzene (1.0 eq)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)

-

Triisopropyl borate (B(OiPr)3) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the MOM-protected arene (5.0 g, 24.1 mmol) in anhydrous THF (100 mL) under an argon atmosphere.

-

Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: Temperatures above -60 °C will promote unwanted lithium-halogen exchange or benzyne formation.

-

Add n-BuLi (10.6 mL, 26.5 mmol) dropwise down the side of the flask over 15 minutes. Stir at -78 °C for 1 hour to ensure complete metalation.

-

Add B(OiPr)3 (8.3 mL, 36.2 mmol) rapidly in one portion. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Quench with 1M HCl (50 mL) to hydrolyze the borate ester to the boronic acid. Extract with EtOAc, dry, and concentrate.

Validation & Quality Control:

-

Deuterium Quench Aliquot: Before adding the electrophile, withdraw a 0.1 mL aliquot of the lithiated mixture and quench it into D2O. GC-MS analysis should show an [M+1] peak corresponding to >95% deuterium incorporation at the C4 position, validating the DoM efficiency.

Protocol C: Orthogonal Deprotection of the MOM Ether

Objective: Reveal the phenol post-functionalization for final target assembly.

Procedure:

-

Dissolve the functionalized MOM-arene (1.0 eq) in a 1:1 mixture of Methanol and THF (0.1 M concentration).

-

Add concentrated aqueous HCl (10 equivalents) or 3M HCl in Cyclopentyl methyl ether (CPME). Causality: The acetal linkage of the MOM group is highly susceptible to acid-catalyzed hydrolysis, releasing formaldehyde and methanol, while leaving aryl chlorides and newly formed C-C bonds completely intact[2].

-

Stir at 40 °C for 4 hours until complete.

-

Neutralize carefully with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

Validation & Quality Control:

-

NMR Confirmation: The complete disappearance of the aliphatic MOM signals (~5.2 ppm and ~3.4 ppm) and the reappearance of a broad phenolic -OH singlet (~9.5 ppm, depending on solvent) confirms successful deprotection.

Quantitative Data: Electrophilic Trapping Scope

The ortho-lithiated intermediate generated in Protocol B is highly versatile. The table below summarizes the expected quantitative outcomes when substituting the borate electrophile with other standard reagents.

| Electrophile | Target Functional Group | Reaction Time (-78 °C to RT) | Expected Yield | Strategic Utility |

| B(OiPr)3 | Boronic Acid / Ester | 2.5 h | 75 - 85% | Precursor for Suzuki-Miyaura biaryl coupling. |

| DMF | Aldehyde | 1.5 h | 80 - 90% | Handle for reductive amination or Wittig olefination. |

| CO2 (solid) | Carboxylic Acid | 1.0 h | 70 - 80% | Precursor for amide bond formation. |

| I2 | Aryl Iodide | 0.5 h | 85 - 95% | Orthogonal halogen for selective Buchwald-Hartwig coupling. |

References

-

PubChem . "1,3-Dichloro-5-(methoxymethoxy)benzene - CID 126989019". National Center for Biotechnology Information. Available at:[Link]

-

Wikipedia . "3,5-Dichlorophenol". Wikimedia Foundation. Available at: [Link]

- Google Patents. "US9969689B2 - Aryl ethers and uses thereof". United States Patent and Trademark Office.

-

ResearchGate . "A One-Pot Synthesis of Aurones from Substituted Acetophenones and Benzaldehydes". State Key Laboratory of Applied Organic Chemistry. Available at:[Link]

Sources

1,3-dichloro-5-(methoxymethoxy)benzene as a protecting group for phenols

An In-Depth Guide to the Methoxymethyl (MOM) Group in Phenol Protection Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Phenol Protection

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Phenols, with their acidic hydroxyl group, are particularly reactive sites susceptible to a wide range of transformations. Their protection is often a critical step to prevent unwanted side reactions during transformations elsewhere in the molecule. Among the arsenal of protecting groups for hydroxyl functions, the methoxymethyl (MOM) ether stands out for its reliability, ease of introduction, and distinct cleavage conditions.

This guide provides a comprehensive overview of the MOM group for phenol protection, addressing the underlying chemistry, providing detailed experimental protocols, and offering field-proven insights into its application. We will use 1,3-dichloro-5-(methoxymethoxy)benzene as a representative example of a MOM-protected phenol to illustrate these principles.

Core Concepts of MOM Protection

The MOM ether is technically an acetal, which accounts for its characteristic stability profile: robust under basic, nucleophilic, and many oxidative and reductive conditions, yet readily cleaved under acidic conditions. This orthogonality makes it highly valuable in complex synthetic routes where other protecting groups, such as silyl ethers or esters, might be compromised.

Mechanism of Protection: A Classic SN2 Pathway

The introduction of a MOM group onto a phenol typically proceeds via a Williamson ether synthesis-type reaction. The phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of a MOM-donating reagent in a classic SN2 displacement, yielding the MOM ether.

deprotection of the methoxymethyl (MOM) ether in 1,3-dichloro-5-(methoxymethoxy)benzene

Application Note: Orthogonal Deprotection of the Methoxymethyl (MOM) Ether in 1,3-Dichloro-5-(methoxymethoxy)benzene

Executive Summary

The methoxymethyl (MOM) ether is a highly robust protecting group widely utilized in organic synthesis to mask phenols and alcohols from basic, nucleophilic, and organometallic reagents[1]. However, the deprotection of the MOM ether in 1,3-dichloro-5-(methoxymethoxy)benzene to yield 3,5-dichlorophenol requires a nuanced approach. The strong electron-withdrawing nature of the meta-chloro substituents fundamentally alters the electronic landscape of the molecule, demanding specific acidic conditions to achieve quantitative cleavage. This application note provides a comprehensive, self-validating guide to this transformation, detailing the mechanistic causality, comparative methodologies, and step-by-step experimental protocols.

Mechanistic Insights & Causality

To successfully execute this deprotection, one must understand why phenolic MOM ethers behave differently than their aliphatic counterparts, and how the chlorine atoms influence this specific substrate.

-

Protonation Site Selectivity: The cleavage of MOM ethers proceeds via an acid-catalyzed unimolecular nucleophilic substitution (

-like) pathway[1]. In aliphatic MOM ethers, protonation can occur at either the ether or acetal oxygen. However, in 1,3-dichloro-5-(methoxymethoxy)benzene, the strong inductive (-I) effect of the two chlorine atoms drastically reduces the basicity of the phenolic oxygen. Consequently, protonation or Lewis acid coordination is forced to occur exclusively at the methoxy oxygen[2]. -

Leaving Group Acceleration: The electron-deficient 3,5-dichlorophenolate is an exceptional leaving group. Once the methoxy oxygen is activated, the expulsion of the phenol and the formation of the resonance-stabilized oxocarbenium ion (

) is rapid and thermodynamically favored[3]. -

The Role of the Scavenger: In classical Brønsted acid deprotections, methanol is often used as a solvent. Methanol acts as a nucleophilic scavenger, trapping the highly reactive oxocarbenium ion to form dimethoxymethane (methylal). This prevents the oxocarbenium ion from acting as an electrophile in unwanted Friedel-Crafts alkylation side reactions[4].

Mechanistic pathway for the acid-catalyzed cleavage of the aromatic MOM ether.

Comparative Deprotection Strategies

Depending on the complexity of your overall synthetic route and the presence of other acid-labile functional groups, different deprotection strategies can be employed. The table below summarizes the quantitative data for three distinct, field-proven methodologies.

Table 1: Quantitative Data on MOM Deprotection Strategies for Phenolic Substrates

| Deprotection Method | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Mechanistic Note |

| Classical Brønsted Acid | 3M HCl | MeOH / THF | 60 | 1-2 h | >95% | Direct protonation; MeOH traps the oxocarbenium ion[3]. |

| Lewis Acid / Silyl | TMSOTf, 2,2'-bipyridyl | CH3CN | 25 | 0.5 h | ~90% | Proceeds via a distinct TMS ether intermediate[2]. |

| Solid Acid Catalyst | Wells-Dawson HPA | MeOH | 65 | 1 h | 98-100% | Heterogeneous catalysis; easily recyclable[4]. |

Experimental Protocols

Protocol A: Classical Brønsted Acid Cleavage (Recommended for Scale-Up)

This protocol is highly reliable for standalone substrates where orthogonal protection is not a primary concern. The use of methanol is critical to drive the equilibrium forward by trapping the formaldehyde byproduct.

Step-by-Step Methodology:

-

Preparation: Dissolve 1,3-dichloro-5-(methoxymethoxy)benzene (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of THF and Methanol (0.2 M concentration).

-

Acidification: Slowly add 3M aqueous HCl (5.0 equiv) dropwise to the stirring solution at room temperature.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C.

-

Monitoring: Stir for 1.5 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The non-polar starting material (

) will be replaced by the more polar 3,5-dichlorophenol ( -

Quench & Extraction: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove THF and Methanol. Dilute the aqueous residue with Ethyl Acetate and wash with saturated aqueous

until the aqueous layer is neutralized. -

Isolation: Separate the organic layer, dry over anhydrous

, filter, and concentrate in vacuo to yield the crude 3,5-dichlorophenol.

Protocol B: Mild Chemoselective Cleavage using TMSOTf (For Complex Substrates)

When the substrate contains other acid-sensitive groups (e.g., aliphatic acetals), this mild, Lewis acid-mediated protocol is preferred. The 2,2'-bipyridyl acts as a non-nucleophilic buffer, coordinating with TMSOTf to form a controlled pyridinium-type intermediate[2].

Step-by-Step Methodology:

-

Preparation: Dissolve the MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in anhydrous Acetonitrile (0.1 M) under an inert Nitrogen atmosphere at 0 °C.

-

Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) dropwise.

-

Intermediate Formation: Allow the reaction to warm to room temperature. Stir for 30 minutes. At this stage, the MOM ether is converted into a 3,5-dichlorophenyl trimethylsilyl (TMS) ether intermediate.

-

Hydrolysis: Once TLC confirms the disappearance of the starting material, add distilled

(10 volumes) directly to the flask to hydrolyze the TMS ether. -

Isolation: Stir for an additional 15 minutes, extract with Ethyl Acetate, dry over

, and purify via silica gel chromatography.

Step-by-step experimental workflow for the mild TMSOTf-mediated MOM deprotection.

Analytical Validation (Self-Validating System)

To ensure the protocol functions as a self-validating system, researchers must confirm the success of the deprotection through specific analytical checkpoints. If these checkpoints are not met, the reaction has not reached completion.

-

TLC Visualization: 3,5-Dichlorophenol is UV-active but will also stain intensely with Potassium Permanganate (

) or Phosphomolybdic Acid (PMA), appearing as a dark spot compared to the relatively faint stain of the protected ether. -

H NMR Spectroscopy (

-

Diagnostic Disappearance: The successful cleavage is definitively proven by the complete disappearance of two distinct singlets: the methylene acetal protons (

) at ~5.20 ppm (2H) and the methoxy protons ( -

Diagnostic Appearance: A new broad singlet will emerge between ~5.0–6.0 ppm , corresponding to the free phenolic

(this peak will disappear upon

-

-

Troubleshooting Causality: If the reaction stalls at 50% conversion, it is typically due to insufficient acid or a lack of scavenger (Methanol) causing an equilibrium state. Rectify this by adding an additional 1.0 equiv of HCl and ensuring the reaction is open to a reflux condenser to allow trace formaldehyde gas to escape.

References

-

[1] Methoxymethyl ether - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

-

[4] Romanelli, G., et al. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules (2001). URL:[Link]

-

[2] Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Journal of Organic Chemistry / PMC (2019). URL:[Link]

Sources

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Suzuki-Miyaura Couplings with 1,3-Dichloro-5-(methoxymethoxy)benzene for Advanced Synthesis

Introduction: The Strategic Value of a Dichlorinated Phenolic Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3][4] This palladium-catalyzed transformation, which joins organoboron compounds with organic halides, has revolutionized the construction of complex molecular architectures, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[2][5]

This guide focuses on a particularly versatile building block: 1,3-dichloro-5-(methoxymethoxy)benzene .[6] The strategic utility of this substrate arises from three key features:

-

Two Reaction Handles: The presence of two chlorine atoms allows for either selective mono-arylation or exhaustive di-arylation, providing a gateway to both symmetrical and unsymmetrical bi- and terphenyl structures.

-

Orthogonal Reactivity: The carbon-chlorine bonds offer a different reactivity profile compared to more active bromides or iodides, often requiring specialized, highly active catalyst systems for efficient coupling.[7][8] This distinction can be exploited for selective reactions in more complex systems.

-

Protected Phenolic Core: The hydroxyl group is masked with a methoxymethyl (MOM) ether, a robust protecting group stable to the basic conditions of the Suzuki-Miyaura reaction but readily removable under acidic conditions post-coupling. This enables the synthesis of complex substituted phenols, which are privileged structures in many biologically active molecules.